molecular formula C16H11BrF3N3O2 B5611109 2-[2-(3-bromobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide

2-[2-(3-bromobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B5611109
M. Wt: 414.18 g/mol
InChI Key: ZQFSZCNKPLIYCP-ZVBGSRNCSA-N
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Description

The compound of interest is a part of the hydrazone class, known for their significant biological activities and potential applications in various fields. Hydrazones are compounds formed from the reaction of hydrazines with ketones or aldehydes, playing a crucial role in medicinal chemistry due to their structural versatility and pharmacological properties.

Synthesis Analysis

The synthesis of similar hydrazone compounds involves the condensation reaction between hydrazines and appropriate ketones or aldehydes. For instance, N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide and its metal complexes have been synthesized, highlighting the methodological framework applicable to our compound of interest. These syntheses are characterized by their stepwise procedures, starting with the preparation of hydrazide followed by condensation with the aldehyde to form the hydrazone linkage (Khan et al., 2018).

Molecular Structure Analysis

Hydrazones exhibit diverse molecular structures, confirmed by various spectroscopic techniques including FTIR, NMR, and sometimes X-ray crystallography. The structural analysis is crucial for understanding the molecular conformation and the electronic distribution within the molecule, which in turn influences its reactivity and biological activity. For example, the crystal and molecular structures of related hydrazone compounds have been determined, showing the importance of N–H...O hydrogen bonding in stabilizing these structures (Chi et al., 2018).

Chemical Reactions and Properties

Hydrazones undergo various chemical reactions, including cyclization, oxidation, and nucleophilic substitution, depending on the substituents attached to the hydrazone moiety. These reactions are pivotal for the synthesis of complex molecules and heterocyclic compounds. For example, reactions of bromine and lead tetra-acetate with substituted hydrazino-oxadiazoles demonstrate the reactivity of the hydrazone group under different conditions, leading to the formation of new ring systems (Butler et al., 1972).

properties

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrF3N3O2/c17-12-5-1-3-10(7-12)9-21-23-15(25)14(24)22-13-6-2-4-11(8-13)16(18,19)20/h1-9H,(H,22,24)(H,23,25)/b21-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFSZCNKPLIYCP-ZVBGSRNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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